[1-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol
Description
[1-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol is a heterocyclic compound featuring a benzothiazole core substituted with a chlorine atom at position 7 and a methyl group at position 4. The benzothiazole ring is linked to a piperidine moiety at position 2, with a hydroxymethyl group (-CH2OH) at position 3 of the piperidine ring.
Properties
IUPAC Name |
[1-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2OS/c1-9-4-5-11(15)13-12(9)16-14(19-13)17-6-2-3-10(7-17)8-18/h4-5,10,18H,2-3,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTJNDSCQSTGSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCCC(C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[1-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol is a synthetic compound belonging to the benzothiazole class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 296.8 g/mol. It features a piperidine ring substituted with a benzothiazole moiety, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 296.8 g/mol |
| CAS Number | 2415621-61-1 |
Antimicrobial Properties
Benzothiazole derivatives have shown promising antimicrobial activity. A study indicated that compounds similar to this compound exhibit significant effectiveness against various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa , which are notorious for their resistance to antibiotics . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
Research has demonstrated that benzothiazole derivatives possess anticancer properties. A case study highlighted the cytotoxic effects of related compounds on human cancer cell lines, showing IC50 values ranging from 0.04 µM to 0.08 µM against various tumors . The compound's ability to induce apoptosis in cancer cells may be linked to its interaction with specific cellular targets involved in cell cycle regulation.
Neuropharmacological Effects
The compound's structural similarity to known neuroactive agents suggests potential applications in neuropharmacology. Preliminary studies indicate that it may act as a positive allosteric modulator at the AMPA receptor, enhancing synaptic transmission without the excitotoxic effects typical of direct agonists . This property could make it a candidate for treating cognitive disorders.
The biological activity of this compound can be attributed to:
- Binding Affinity : The chloro and methyl groups enhance binding affinity to target proteins.
- Metabolic Stability : The compound exhibits favorable pharmacokinetic properties, allowing it to maintain efficacy in vivo.
- Selectivity : Its unique structure may confer selectivity towards certain biological targets, reducing off-target effects.
Study on Anticancer Activity
A study evaluated the cytotoxicity of various benzothiazole derivatives, including this compound. It was tested against five human cancer cell lines: human pancreas adenocarcinoma (DAN-G), lung carcinoma (A-427), cervix cancer (SISO), and urinary bladder carcinoma (RT-4). The results indicated that this compound exhibited significant growth inhibition with an IC50 value comparable to established chemotherapeutics like cisplatin .
Neuropharmacological Assessment
In another investigation focusing on neuropharmacological effects, the compound was assessed for its ability to modulate neurotransmitter levels in the brain. Microdialysis studies in mice demonstrated that it could increase acetylcholine and serotonin levels in the hippocampus, suggesting potential benefits for cognitive enhancement .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Structural Analogues and Substitution Patterns
Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- Benzothiazole vs. Benzimidazole/Thiazole : The target compound’s benzothiazole core differs from benzoimidazole () and thiazole () analogs, impacting electron distribution and binding affinity. The chloro and methyl groups at positions 7 and 4 on benzothiazole may enhance lipophilicity compared to fluoro-substituted benthiavalicarb .
Antimicrobial Activity
- Azam et al. (2013): Benzothiazole-pyrazolopyrimidine hybrids (e.g., 3a, 3d) showed potent activity against P. aeruginosa and C. albicans, with MIC values <10 µg/mL. The pyrazolopyrimidine moiety likely enhances DNA intercalation or enzyme inhibition .
- Inference for Target Compound : The absence of a pyrazolopyrimidine group in the target compound may reduce antimicrobial potency compared to 3a/3d. However, the chloro and methyl groups on benzothiazole could compensate by improving membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
